molecular formula C6H15NO2 B13212205 (2S)-4-Amino-1-ethoxybutan-2-ol

(2S)-4-Amino-1-ethoxybutan-2-ol

Cat. No.: B13212205
M. Wt: 133.19 g/mol
InChI Key: NUBQLNNGXSPDJE-LURJTMIESA-N
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Description

(2S)-4-Amino-1-ethoxybutan-2-ol is an organic compound with the molecular formula C6H15NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Amino-1-ethoxybutan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and butan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired stereochemistry is achieved.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Amino-1-ethoxybutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

(2S)-4-Amino-1-ethoxybutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-4-Amino-1-ethoxybutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-Amino-1-butanol: Similar in structure but lacks the ethoxy group.

    (2S)-4-Amino-1-methoxybutan-2-ol: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

(2S)-4-Amino-1-ethoxybutan-2-ol is unique due to its specific stereochemistry and the presence of both an amino and an ethoxy group. This combination of functional groups and chirality gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

(2S)-4-amino-1-ethoxybutan-2-ol

InChI

InChI=1S/C6H15NO2/c1-2-9-5-6(8)3-4-7/h6,8H,2-5,7H2,1H3/t6-/m0/s1

InChI Key

NUBQLNNGXSPDJE-LURJTMIESA-N

Isomeric SMILES

CCOC[C@H](CCN)O

Canonical SMILES

CCOCC(CCN)O

Origin of Product

United States

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